

# PIM447 Demonstrates Potent Anti-Myeloma Efficacy in Preclinical Models, Synergizing with Standard Therapies

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Compound of Interest		
Compound Name:	(1S,3R,5R)-PIM447 dihydrochloride	
Cat. No.:	B15612637	Get Quote

#### For Immediate Release:

Shanghai, China – December 9, 2025 – New preclinical research findings highlight the significant therapeutic potential of PIM447, a pan-PIM kinase inhibitor, in the treatment of relapsed/refractory multiple myeloma. The studies demonstrate that PIM447 is cytotoxic to myeloma cells, induces cell cycle arrest and apoptosis, and acts synergistically with current standard-of-care treatments, offering a promising new avenue for patients with limited therapeutic options.

Multiple myeloma, a malignancy of plasma cells, remains a largely incurable disease, with most patients eventually relapsing and developing resistance to existing therapies. The PIM kinase family of serine/threonine kinases has emerged as a key therapeutic target in oncology, with PIM2 being highly overexpressed in multiple myeloma cells. PIM447 is a potent and selective pan-PIM kinase inhibitor that has shown promising preclinical activity.

### In Vitro Efficacy of PIM447

PIM447 has demonstrated significant cytotoxic effects across a range of multiple myeloma cell lines. As detailed in the table below, the half-maximal inhibitory concentration (IC50) values at 48 hours of treatment show sensitivity in cell lines such as MM1S, MM1R, and RPMI-8226, while others like OPM-2 and RPMI-LR5 were less sensitive.



Cell Line	IC50 (μM) at 48 hours	Sensitivity
MM1S	0.2 - 3.3	Sensitive
MM1R	0.2 - 3.3	Sensitive
RPMI-8226	0.2 - 3.3	Sensitive
MM144	0.2 - 3.3	Sensitive
U266	0.2 - 3.3	Sensitive
NCI-H929	0.2 - 3.3	Sensitive
OPM-2	>7	Less Sensitive
RPMI-LR5	>7	Less Sensitive
U266-Dox4	>7	Less Sensitive
U266-LR7	>7	Less Sensitive

Table 1: In Vitro Cytotoxicity of PIM447 in Multiple Myeloma

**Cell Lines** 

### **Synergistic Effects with Standard-of-Care Agents**

A key finding from the preclinical studies is the strong synergistic effect of PIM447 when combined with established anti-myeloma drugs. Combination index (CI) values, a measure of drug interaction, revealed significant synergy with bortezomib, lenalidomide, and pomalidomide, all in combination with dexamethasone. A CI value of less than 1 indicates a synergistic effect.



Combination	Cell Line	Combination Index (CI)
PIM447 + Bortezomib + Dexamethasone	MM1S	0.002
PIM447 + Lenalidomide + Dexamethasone	MM1S	0.065
PIM447 + Pomalidomide + Dexamethasone	MM1S	0.077
PIM447 + Pomalidomide + Dexamethasone	NCI-H929	0.097–0.148
PIM447 + Pomalidomide + Dexamethasone	OPM-2	0.004–0.261
PIM447 + Pomalidomide + Dexamethasone	JJN3	0.234-0.579
Table 2: Synergistic Activity of PIM447 with Standard Therapies		

# Mechanism of Action: Targeting Key Survival Pathways

PIM447 exerts its anti-myeloma effects through the disruption of critical cellular processes. The inhibitor induces cell cycle arrest at the G0/G1 phase and promotes apoptosis. Mechanistic studies revealed that PIM447 treatment leads to a decrease in the levels of phospho-Bad (Ser112) and c-Myc, and inhibits the mTORC1 pathway. The mTORC1 pathway is a central regulator of cell growth and proliferation, and its inhibition by PIM447 contributes to the observed cytotoxicity.

• To cite this document: BenchChem. [PIM447 Demonstrates Potent Anti-Myeloma Efficacy in Preclinical Models, Synergizing with Standard Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612637#efficacy-of-pim447-in-relapsed-refractory-multiple-myeloma-preclinical-models]



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